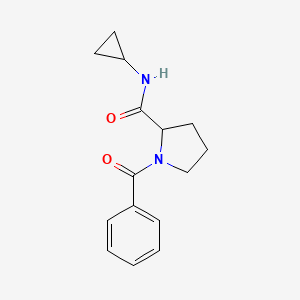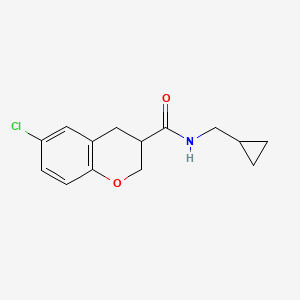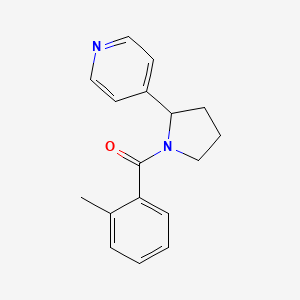![molecular formula C16H16FNO3 B7494147 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone, also known as FMFMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in inflammation, pain perception, and cancer cell growth. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and inhibit cancer cell growth. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has some limitations, including its low solubility in water and limited availability.
未来方向
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has significant potential for future research. Some of the future directions for [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone include:
1. Investigating the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a therapeutic agent for various inflammatory and pain-related disorders.
2. Studying the mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone to gain a better understanding of its therapeutic properties.
3. Developing novel [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone derivatives with improved solubility and bioavailability.
4. Investigating the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Studying the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a chemopreventive agent for various types of cancer.
In conclusion, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is a chemical compound with significant potential for scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, and has been studied for its potential use in the treatment of neurological disorders. Future research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone could lead to the development of novel therapeutic agents for various diseases and disorders.
合成方法
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 4-fluoroaniline, followed by the formation of an amide intermediate and subsequent reaction with morpholine. The final product is obtained through purification and isolation steps.
科学研究应用
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11-14(6-8-20-11)16(19)18-7-9-21-15(10-18)12-2-4-13(17)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKQYMOZGVQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)


![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)